A-867744

概要

説明

A-867744は、アルファ7ニコチン性アセチルコリン受容体の非常に強力で選択的なII型正の異方性モジュレーターです。 これらの受容体に対する有効濃度(EC50)は1.0マイクロモルです 。 この化合物は主に、認知機能や神経疾患において重要な役割を果たす神経アセチルコリン受容体のモジュレーションを研究するために、科学研究で使用されています .

科学的研究の応用

A-867744 has a wide range of applications in scientific research:

Chemistry: It is used to study the modulation of nicotinic acetylcholine receptors and their role in chemical signaling.

Biology: The compound helps in understanding the biological mechanisms underlying cognitive functions and neurological disorders.

Medicine: this compound is investigated for its potential therapeutic applications in treating conditions like Alzheimer’s disease and schizophrenia.

Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.

作用機序

A-867744は、アセチルコリンが結合するオルトステリック部位とは異なる、アロステリック部位でアルファ7ニコチン性アセチルコリン受容体に結合することによって、その効果を発揮します 。この結合は、受容体のアセチルコリンへの応答を高め、受容体チャネルを介したイオン流を増加させます。 化合物のモジュレーションは、急速な発現と消失を特徴とし、受容体のダイナミクスを研究するための貴重なツールとなります .

類似の化合物との比較

類似の化合物

TBS-516: アルファ7ニコチン性アセチルコリン受容体の別のII型正の異方性モジュレーターです。

This compoundの独自性

This compoundは、アルファ7ニコチン性アセチルコリン受容体に対する高い効力と選択性によって、ユニークです。 他のモジュレーターと比較して、独特の薬理学的プロファイルを備えており、研究のための貴重な化合物となっています .

準備方法

合成経路および反応条件

A-867744の合成は、コア構造である4-(5-(4-クロロフェニル)-2-メチル-3-プロピオニル-1H-ピロール-1-イル)ベンゼンスルホンアミドの調製から始まる、複数のステップを伴います 。反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、目的の生成物の形成を促進する触媒の使用を伴います。 最終的な化合物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度を実現します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは、効率と費用対効果のために最適化されており、多くの場合、反応モニタリングと生成物の精製のための自動システムを伴います 。化合物は、一貫性と品質を確保するために、制御された条件下で製造されます。

化学反応の分析

反応の種類

A-867744は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: ニコチン性アセチルコリン受容体のモジュレーションとその化学シグナル伝達における役割を研究するために使用されます。

生物学: 化合物は、認知機能や神経疾患の基礎となる生物学的メカニズムの理解に役立ちます。

医学: this compoundは、アルツハイマー病や統合失調症などの状態の治療における潜在的な治療用途について調査されています。

類似化合物との比較

Similar Compounds

TBS-516: Another type II positive allosteric modulator of alpha7 nicotinic acetylcholine receptors.

TQS: A compound with similar effects on alpha7 receptors but different binding characteristics.

Uniqueness of A-867744

This compound is unique due to its high potency and selectivity for alpha7 nicotinic acetylcholine receptors. It has a distinct pharmacological profile compared to other modulators, making it a valuable compound for research .

特性

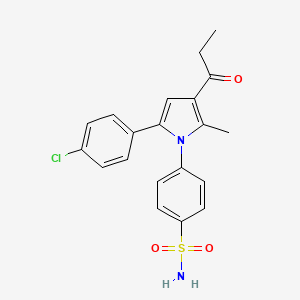

IUPAC Name |

4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABACVOXFUHDKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20142875 | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000279-69-5 | |

| Record name | A-867744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-867744 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

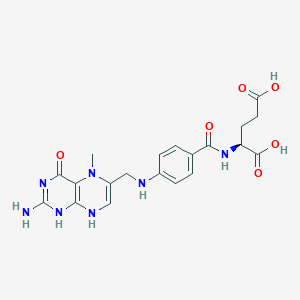

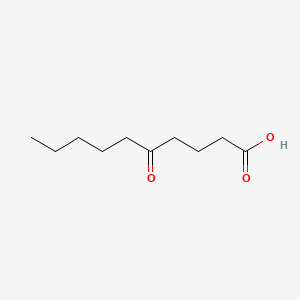

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the interaction of A-867744 with α7 nicotinic acetylcholine receptors (nAChRs) unique compared to other positive allosteric modulators (PAMs)?

A1: this compound distinguishes itself from other type II α7 PAMs in several key ways. Firstly, while it potently enhances acetylcholine (ACh)-evoked currents, it doesn't exhibit the typical secondary component seen with other PAMs like TQS []. Secondly, this compound uniquely displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, suggesting a distinct binding interaction []. Finally, kinetic analysis reveals this compound demonstrates a type I-like modulation during brief agonist pulses, unlike the prolonged activation typical of type II PAMs, suggesting a unique mechanism despite being classified as type II [].

Q2: What is the significance of this compound's ability to enhance both peak current responses and the duration of channel opening in α7 nAChRs?

A2: this compound's ability to both augment and prolong α7 nAChR activation holds therapeutic potential. By increasing the amplitude of agonist-evoked currents, it can amplify the physiological effects of acetylcholine. Furthermore, by reducing receptor desensitization and prolonging channel opening, this compound may enhance the duration of these effects [, ]. This dual action makes it a promising candidate for investigating treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia [].

Q3: Were any cytotoxic effects observed with this compound, and what is the significance of these findings?

A3: Importantly, research indicates that this compound, even at concentrations that effectively modulate α7 nAChR activity, did not exhibit cytotoxic effects in PC12 cells or rat cortical neurons []. This lack of toxicity is particularly noteworthy because the prolonged channel opening induced by type II PAMs like this compound had raised concerns about potential calcium-induced toxicity []. These findings support the potential of this compound as a therapeutic agent, though further research is needed to fully assess its safety profile.

Q4: What in vivo studies have been conducted on this compound, and what do they suggest about its therapeutic potential?

A4: this compound exhibits a favorable pharmacokinetic profile across species, achieving sufficient brain concentrations to effectively modulate α7 nAChRs []. In a rodent model of sensory gating, which is often impaired in schizophrenia, this compound successfully normalized gating deficits []. While this preclinical data is promising, further research, including studies in higher-order animals and eventually human clinical trials, are needed to confirm its efficacy and safety for treating cognitive impairments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。